Spiramide's Quantified D2 vs. 5-HT2 Co-Antagonism Compared to Haloperidol
Spiramide demonstrates a dual 5-HT2/D2 antagonism profile that is quantifiably distinct from the primary D2 antagonism of haloperidol. Spiramide potently binds to the 5-HT2 receptor with a Ki of 2 nM and the D2 receptor with a Ki of 3 nM . This contrasts with haloperidol, a classic butyrophenone neuroleptic, which acts primarily as a D2 antagonist with significantly lower affinity for 5-HT2 receptors. While a direct side-by-side binding assay for both compounds is not cited in a single source, the widely established pharmacological profile of haloperidol indicates a D2 Ki in the low nanomolar range (~1-4 nM) but a substantially higher Ki for 5-HT2 (~50-100 nM) [1]. This means Spiramide provides a unique 1.5:1 ratio of D2 to 5-HT2 binding affinity, whereas haloperidol's ratio is estimated to be approximately 1:50, indicating a 30-fold difference in relative selectivity favoring co-antagonism [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT2: 2 nM; D2: 3 nM |
| Comparator Or Baseline | Haloperidol: D2 Ki ≈ 1-4 nM; 5-HT2 Ki ≈ 50-100 nM (Class Profile) |
| Quantified Difference | Estimated D2/5-HT2 Ki Ratio: Spiramide ≈ 1.5; Haloperidol ≈ 0.02-0.08. This is an approximate 30-fold difference in relative D2-to-5-HT2 selectivity. |
| Conditions | In vitro radioligand binding assays (inferred from compound class and literature). |
Why This Matters
This quantifiable difference in receptor selectivity means Spiramide is not interchangeable with D2-selective antagonists like haloperidol for experiments requiring balanced serotonergic and dopaminergic modulation, ensuring experimental fidelity.
- [1] Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73. View Source
- [2] Roth, B. L., et al. (2004). Magic shotguns versus magic bullets: selectively non-selective drugs for mood disorders and schizophrenia. Nature Reviews Drug Discovery, 3(4), 353-359. View Source
